molecular formula C7H9N3 B1344608 (2-ethyl-1H-imidazol-1-yl)acetonitrile CAS No. 1119451-03-4

(2-ethyl-1H-imidazol-1-yl)acetonitrile

Cat. No. B1344608
CAS RN: 1119451-03-4
M. Wt: 135.17 g/mol
InChI Key: QGRTXXSRTQNWAE-UHFFFAOYSA-N
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Description

“(2-ethyl-1H-imidazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C7H9N3. It has a molecular weight of 135.17 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of imidazole compounds, such as “(2-ethyl-1H-imidazol-1-yl)acetonitrile”, is an area of active research . For example, Nandha et al. synthesized a related compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “(2-ethyl-1H-imidazol-1-yl)acetonitrile” can be represented by the InChI code: 1S/C7H9N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

“(2-ethyl-1H-imidazol-1-yl)acetonitrile” is a liquid at room temperature . It has a molecular weight of 135.17 .

Safety and Hazards

The safety information for “(2-ethyl-1H-imidazol-1-yl)acetonitrile” indicates that it may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazole compounds, such as “(2-ethyl-1H-imidazol-1-yl)acetonitrile”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on exploring these properties further and developing new synthetic routes for imidazole and their derived products .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole compounds generally interact with their targets through nucleophilic attacks . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with targets.

Biochemical Pathways

Imidazole compounds are known to be key components in a variety of functional molecules used in everyday applications . They are deployed in traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Pharmacokinetics

The compound’s molecular weight is 13517 , which could potentially influence its bioavailability.

Result of Action

Imidazole compounds are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .

Action Environment

It is known that the compound is a liquid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name

2-(2-ethylimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRTXXSRTQNWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628817
Record name (2-Ethyl-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-ethyl-1H-imidazol-1-yl)acetonitrile

CAS RN

1119451-03-4
Record name 2-Ethyl-1H-imidazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethyl-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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